molecular formula C18H26O4 B1625076 Diethyl 2-adamantylidenesuccinate CAS No. 70477-64-4

Diethyl 2-adamantylidenesuccinate

Cat. No.: B1625076
CAS No.: 70477-64-4
M. Wt: 306.4 g/mol
InChI Key: CERSLUYUTAKPSN-UHFFFAOYSA-N
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Description

Diethyl 2-adamantylidenesuccinate is a specialized organic compound featuring a succinate ester backbone substituted with a rigid adamantylidene group at the 2-position. The adamantane framework is known for increasing lipophilicity and resistance to degradation, making this compound a candidate for high-performance polymers or bioactive molecules .

Properties

CAS No.

70477-64-4

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

diethyl 2-(2-adamantylidene)butanedioate

InChI

InChI=1S/C18H26O4/c1-3-21-16(19)10-15(18(20)22-4-2)17-13-6-11-5-12(8-13)9-14(17)7-11/h11-14H,3-10H2,1-2H3

InChI Key

CERSLUYUTAKPSN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=C1C2CC3CC(C2)CC1C3)C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=C1C2CC3CC(C2)CC1C3)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key physical and chemical properties of Diethyl 2-adamantylidenesuccinate and related succinate esters, derived from available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility Key Applications/Properties
This compound* ~C₁₈H₂₄O₄ ~304.39 ~300 (estimated) N/A Low water solubility High thermal stability, steric bulk
Diethyl succinate C₈H₁₄O₄ 174.20 80 216–217 Miscible in organic solvents Flavoring agent, solvent
Dimethyl acetylsuccinate C₈H₁₂O₅ 188.18 261.1 N/A Soluble in organic solvents Intermediate in organic synthesis
Dimethyl 2-cyanosuccinate C₇H₉NO₄ 171.15 N/A N/A Moderate organic solubility Electron-withdrawing substituent
Diethyl acetylsuccinate C₁₀H₁₆O₅ 216.23 N/A N/A High lipophilicity Pharmaceutical intermediates

Structural and Functional Differences

  • Adamantylidene vs. Alkyl/Aryl Substituents: The adamantylidene group introduces significant steric hindrance compared to smaller substituents (e.g., acetyl or cyano groups). This bulk reduces reactivity in nucleophilic substitution reactions but enhances thermal stability, as seen in adamantane-based polymers .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in Dimethyl 2-cyanosuccinate) increase electrophilicity of the ester carbonyl, favoring nucleophilic attack. In contrast, the adamantylidene group is electron-neutral, leading to slower reaction kinetics .
  • Lipophilicity : The adamantylidene moiety significantly increases hydrophobicity compared to Diethyl succinate, which is water-miscible. This property may enhance membrane permeability in drug design .

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